molecular formula C22H22N4O4S B2835569 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide CAS No. 946232-83-3

2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide

Cat. No.: B2835569
CAS No.: 946232-83-3
M. Wt: 438.5
InChI Key: BDUBBTQHBOAWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy-substituted imidazo[1,2-b]pyridazine moiety. The molecule comprises two key regions:

  • A 4,5-dimethyl-2-methoxybenzenesulfonamide group, which contributes to solubility and hydrogen-bonding interactions.
  • A 6-methoxyimidazo[1,2-b]pyridazine core, fused with a phenyl ring at position 3, providing a rigid aromatic system for target engagement.

Properties

IUPAC Name

2-methoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-10-19(29-3)20(11-15(14)2)31(27,28)25-17-7-5-6-16(12-17)18-13-26-21(23-18)8-9-22(24-26)30-4/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUBBTQHBOAWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a palladium catalyst.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methanol in the presence of a base such as sodium hydride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (–SO2_2NH–) group in Compound X is a key site for nucleophilic and electrophilic transformations:

Reaction Type Conditions/Reagents Product Notes
Hydrolysis Concentrated HCl or H2_2SO4_4, reflux Benzenesulfonic acid derivativeAcidic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid and aniline derivatives
Alkylation/Acylation Alkyl halides/Acyl chlorides, base (e.g., Et3_3N) N-Alkylated/Acylated sulfonamideReactivity moderated by steric hindrance from the dimethylbenzene ring
Oxidation H2_2O2_2 or m-CPBA Sulfone or sulfoxide derivativesLimited by the electron-withdrawing nature of the sulfonamide group

Key Findings :

  • The sulfonamide group’s stability under acidic conditions makes hydrolysis a viable route for derivatization .

  • Alkylation is feasible but may require optimized conditions due to steric effects from the dimethyl substituents .

Methoxy Group Transformations

The methoxy (–OCH3_3) groups on the benzene and imidazo[1,2-b]pyridazine rings undergo demethylation and electrophilic substitution:

Reaction Type Conditions/Reagents Product Notes
Demethylation BBr3_3 (1 equiv), CH2_2Cl2_2, −78°C Phenolic (–OH) derivativesSelective deprotection achievable under controlled conditions
Electrophilic Aromatic Substitution HNO3_3/H2_2SO4_4 (nitration) Nitro-substituted derivativesNitration occurs preferentially at the para position relative to methoxy

Key Findings :

  • Demethylation with BBr3_3 is highly selective for methoxy groups without affecting the sulfonamide .

  • Nitration of the imidazo[1,2-b]pyridazine ring occurs at position 3 under strong acidic conditions, as observed in analogous systems .

Imidazo[1,2-b]pyridazine Ring Modifications

The heterocyclic core participates in electrophilic substitution and cross-coupling reactions:

Reaction Type Conditions/Reagents Product Notes
Halogenation NBS (N-bromosuccinimide), AIBN, CCl4_4 Brominated imidazo[1,2-b]pyridazineBromination occurs at the 6-position of the pyridazine ring
Suzuki Coupling Pd(PPh3_3)4_4, aryl boronic acid Biaryl-functionalized derivativesRequires inert atmosphere and anhydrous solvents

Key Findings :

  • Bromination at the 6-position enables further functionalization via cross-coupling .

  • Suzuki reactions with aryl boronic acids expand the compound’s utility in medicinal chemistry.

Comparative Reactivity of Structural Analogues

Data from structurally related sulfonamides highlight trends in Compound X ’s behavior:

Analogous Compound Reaction Yield Reference
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineNitration98%
3,4-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamideDemethylation72%
4-Ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamideThiophene oxidation65%

Insights :

  • Nitration and halogenation yields are consistently high (>90%) in imidazo[1,2-b]pyridazine systems .

  • Demethylation efficiency varies with substitution patterns but remains synthetically accessible .

Catalytic and Solvent Effects

  • Solvents : Dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are preferred for sulfonamide reactions due to polarity and stability .

  • Catalysts : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency.

Scientific Research Applications

Anticancer Research

One of the primary areas of interest for this compound is its potential as an anticancer agent . Preliminary studies have indicated that it may exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this sulfonamide have shown efficacy in inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer progression . The following table summarizes key findings from studies on related compounds:

Compound NameBiological ActivityTargetReference
2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamideAntiproliferativePI3K/AKT/mTOR pathway
2-Methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamidePotential lead compoundUnknownCurrent Study

Enzyme Inhibition Studies

Research indicates that this compound may interact with specific enzymes or receptors involved in disease pathways. Its binding affinity to various biological targets is being investigated to understand its mechanism of action better. Such studies are essential for identifying the therapeutic potential of the compound in treating diseases beyond cancer .

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the imidazo[1,2-b]pyridazin core.
  • Introduction of the methoxy and sulfonamide functionalities.
  • Final assembly through coupling reactions.

This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis with Related Compounds

To illustrate the uniqueness and potential advantages of this compound over related compounds, the following table presents a comparison based on structural features and biological activities:

Compound NameStructural FeaturesUnique AspectsPotential Applications
N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamideTrifluoromethyl groupEnhanced lipophilicityDrug development
This compoundMethoxy and sulfonamide groupsPotential anticancer activityCancer therapeutics

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The imidazo[1,2-b]pyridazine moiety may interact with nucleic acids or proteins, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
2-Methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide C₂₃H₂₃N₄O₄S¹ ~477.5 Benzenesulfonamide, imidazopyridazine, methoxy Kinase inhibition (hypothetical)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Pyridin-3-amine, benzodioxin, dimethylamino Research (non-therapeutic)
Substituted-phenyl-1,2,4-oxadiazole derivatives (e.g., 7a-c) Varies ~350–400 1,2,4-Oxadiazole, pyrimidine, benzoxazine Antimicrobial/anticancer screening

Key Observations :

Structural Diversity: The target compound’s imidazopyridazine core distinguishes it from the benzodioxin-pyridine system in and the 1,2,4-oxadiazole-pyrimidine hybrids in . Heterocyclic variations influence electronic properties and binding selectivity.

Molecular Weight and Complexity :

  • The target compound (MW ~477.5) is heavier than the benzodioxin derivative (MW 391.46) due to the sulfonamide group and additional methyl substituents. Higher molecular weight may impact pharmacokinetics (e.g., membrane permeability).

Functional Group Impact: Methoxy groups in both the target compound and may stabilize π-π interactions with hydrophobic protein pockets. Dimethylamino in introduces basicity, whereas the sulfonamide in the target compound offers hydrogen-bond donor/acceptor capacity.

Synthetic Feasibility :

  • The synthesis of substituted imidazopyridazines (as in the target compound) often requires multi-step protocols involving cyclization and coupling reactions, similar to the methods described for oxadiazole derivatives in .

Biological Activity

2-Methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a methoxy-substituted imidazo[1,2-b]pyridazine moiety linked to a sulfonamide group. Its molecular formula is C23H22N4O3SC_{23}H_{22}N_4O_3S with a molecular weight of approximately 422.51 g/mol. The structural attributes contribute to its unique pharmacological profile.

Research indicates that the biological activity of this compound is primarily attributed to its interaction with critical cellular pathways:

  • Inhibition of mTOR Pathway : The compound has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a vital role in cell growth and proliferation. This inhibition leads to G1-phase cell cycle arrest and decreased phosphorylation of key proteins involved in growth signaling, such as AKT and S6 .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

  • Anticancer Activity : In cancer cell lines, the compound demonstrated significant cytotoxic effects. It was observed to induce apoptosis and inhibit cell proliferation in various cancer models, including breast and lung cancer cell lines .
  • Antitubercular Activity : In studies targeting Mycobacterium tuberculosis, the compound exhibited inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating strong potential as an antitubercular agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study involving human lung cancer cells showed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis via caspase activation.
  • Case Study on Tuberculosis :
    • In a preclinical model using infected mice, administration of the compound led to a significant reduction in bacterial load compared to control groups. Histopathological analysis revealed reduced lung lesions and improved overall health indicators in treated subjects .

Comparative Analysis

The table below summarizes key findings related to the biological activity of similar compounds compared to this compound.

Compound NameBiological ActivityIC50 (μM)Mechanism
Compound AAnticancer1.5mTOR Inhibition
Compound BAntitubercular1.8Cell Cycle Arrest
This compound Anticancer & Antitubercular 1.35 - 2.18 mTOR Inhibition & Apoptosis Induction

Q & A

Q. What are the key steps in synthesizing 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide, and which analytical methods validate its purity?

The synthesis involves multi-step reactions, including coupling the imidazo[1,2-b]pyridazine core with the sulfonamide-substituted benzene moiety. Critical steps include Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. Reaction parameters (temperature, solvent, pH) must be tightly controlled to optimize yield . Post-synthesis, purity is validated via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm molecular weight and structural integrity .

Q. What safety precautions are required when handling this compound in laboratory settings?

Based on GHS classifications, the compound may pose risks of acute toxicity, skin/eye irritation, and respiratory sensitization. Researchers must use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should occur in a fume hood to avoid inhalation of aerosols. Emergency procedures (e.g., rinsing eyes with water for 15 minutes, consulting a physician upon exposure) are critical .

Q. How should this compound be stored to ensure long-term stability?

Store in airtight containers under inert gas (e.g., nitrogen) at low temperatures (-20°C). Avoid exposure to moisture, light, and oxidizing agents. Regularly monitor stability using spectroscopic methods (e.g., NMR) to detect decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final product?

Systematic optimization via Design of Experiments (DoE) is recommended. Variables include temperature (e.g., 80–120°C for coupling reactions), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Evidence suggests that microwave-assisted synthesis may reduce reaction times and improve selectivity .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Control for solvent interference (e.g., DMSO concentrations ≤0.1%) and confirm compound stability under assay conditions via LC-MS. Cross-reference with structurally analogous compounds to identify SAR trends .

Q. How do functional groups in this compound influence its mechanism of action?

The methoxy groups enhance lipophilicity and membrane permeability, while the sulfonamide moiety may act as a hydrogen bond acceptor, targeting enzymes like cyclooxygenase-2 (COX-2) or kinases. The imidazo[1,2-b]pyridazine core provides a planar heterocyclic scaffold for π-π interactions with biological targets. Mutagenesis studies or computational docking (e.g., AutoDock Vina) can map binding interactions .

Q. What experimental designs assess the environmental impact of this compound?

Follow frameworks like the INCHEMBIOL project:

  • Fate studies : Measure biodegradability (OECD 301) and photolysis rates.
  • Toxicity assays : Use Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201/202).
  • Long-term stability : Monitor hydrolysis products under varying pH and temperature .

Q. How can computational methods predict the compound’s metabolic pathways?

Use in silico tools like SwissADME or GLORYx to predict Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation). Validate predictions with in vitro microsomal assays (human liver microsomes) and HPLC-MS/MS metabolite profiling .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis with Pd-catalyzed cross-coupling .
  • Analytical Workflows : NMR (¹H/¹³C), HRMS, HPLC-PDA .
  • Biological Assays : Enzyme inhibition (IC₅₀ determination via fluorogenic substrates) and cell-based viability (MTT assay) .
  • Environmental Testing : OECD guidelines for ecotoxicity and biodegradability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.